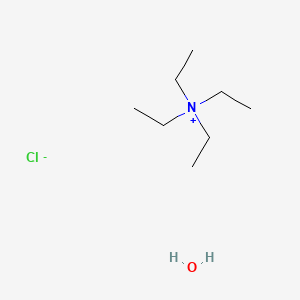

Tetraethylammonium chloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALLTGJPWMIDPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583384 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68696-18-4 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetraethylammonium (TEA) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely utilized in pharmacology and physiology as a non-selective ion channel blocker. Historically recognized for its ability to block potassium (K+) channels, its mechanism of action is now understood to be more complex, involving interactions with other ion channels and receptors. This guide provides a detailed examination of the molecular mechanisms underlying the effects of TEA, with a focus on its primary and secondary targets. It consolidates quantitative data on its binding affinities and inhibitory concentrations, outlines detailed experimental protocols for its characterization, and presents visual representations of its interactions and experimental workflows.

Core Mechanism of Action: Ion Channel Blockade

Tetraethylammonium's primary mechanism of action is the physical blockade of the ion conduction pore of several types of ion channels. Its positively charged quaternary ammonium structure and its size, comparable to a hydrated potassium ion, are key to its function.

Primary Target: Potassium (K+) Channels

TEA is most famously known as a non-selective blocker of potassium channels.[1][2][3][4][5] This blockade is crucial in modulating cellular excitability, as K+ channels are fundamental to repolarizing the cell membrane after an action potential.

-

Pore Occlusion: TEA is thought to physically enter and occlude the ion conduction pathway of K+ channels.[6] It can bind to sites accessible from both the intracellular and extracellular sides of the membrane, effectively plugging the pore and preventing the efflux of K+ ions.[6]

-

Voltage-Dependence: The blocking action of TEA on many voltage-gated K+ channels is voltage-dependent. This suggests that the TEA binding site is located within the transmembrane electric field.[7] Depolarization can drive the positively charged TEA molecule into the pore from the intracellular side, enhancing the block, while hyperpolarization can facilitate its dissociation.

-

State-Dependence: TEA often exhibits a preference for the open state of the channel. This "open-channel block" mechanism implies that the channel must first activate and open before TEA can access its binding site within the pore.[8] In some cases, it has been shown that K+ channels blocked by TEA cannot inactivate.[8][9]

Secondary Target: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Beyond its effects on K+ channels, TEA is also a modulator of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6][7] Its action on nAChRs is multifaceted and can include:

-

Competitive Antagonism: TEA can act as a competitive antagonist at the acetylcholine (ACh) binding site. By competing with ACh, it reduces the effective opening rate of the channel in the presence of the agonist.[6]

-

Open-Channel Block: Similar to its action on K+ channels, TEA can physically block the pore of open nAChRs. This effect is often voltage-dependent, becoming more pronounced at hyperpolarized membrane potentials.[6][7]

-

Weak Agonism: At some nAChR subtypes, TEA can act as a weak partial agonist, meaning it can bind to the receptor and induce a small current, but with a much lower efficacy than the endogenous ligand, acetylcholine.[6]

Other Targets

Research has also indicated that intracellular TEA can block certain types of fast chloride channels, suggesting an even broader range of action than traditionally appreciated.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The potency of TEA varies significantly depending on the specific ion channel subtype, the side of the membrane from which it is applied (intracellular vs. extracellular), and the experimental conditions.

| Target | Subtype/Tissue | Parameter | Value | Species | Reference |

| Potassium Channel | Inactivating, voltage-dependent | KD | 12 mM | Human (T lymphocytes) | [8][9] |

| Potassium Channel | Kv3 | - | Blocked by 3 mM | Zebrafish | [10] |

| Nicotinic AChR | Muscle-type (adult) | KD (competitive) | ~775 µM | Mouse | [6] |

| Nicotinic AChR | Muscle-type (adult) | IC50 (open-channel block) | 2-3 mM | Mouse | [6] |

| Nicotinic AChR | Torpedo ocellata | Ki (vs [3H]ACh) | 200 µM | Torpedo ocellata | [7] |

| Nicotinic AChR | Torpedo ocellata | Ki (vs [3H]perhydrohistrionicotoxin) | 280 µM | Torpedo ocellata | [7] |

Signaling Pathways and Logical Relationships

The interaction of TEA with its molecular targets initiates a cascade of cellular events. The following diagrams illustrate these relationships.

Caption: General mechanism of action of Tetraethylammonium (TEA).

Caption: Dual interaction of TEA with nicotinic acetylcholine receptors.

Experimental Protocols

Characterization of K+ Channel Block using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to measure TEA-sensitive potassium currents from cultured cells or isolated neurons.

Objective: To determine the IC50 and voltage-dependence of TEA block on a specific voltage-gated K+ current.

Materials:

-

External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

-

Tetraethylammonium Chloride Hydrate (B1144303) (TEA): Stock solution (e.g., 1 M in deionized water) for serial dilution into the external solution.

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

-

Borosilicate glass capillaries for pipette pulling.

Methodology:

-

Cell Preparation: Plate cells at an appropriate density on glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and compensate for pipette capacitance and series resistance.

-

-

Voltage Protocol:

-

Hold the cell at a negative potential (e.g., -80 mV) where most voltage-gated channels are closed.

-

To isolate K+ currents, a pre-pulse to inactivate sodium channels (e.g., to -50 mV) can be used.[10]

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.

-

-

Data Acquisition (Control): Record the family of K+ currents in the absence of TEA.

-

TEA Application: Perfuse the recording chamber with the external solution containing various concentrations of TEA (e.g., 0.1, 0.3, 1, 3, 10, 30 mM). Allow sufficient time for solution exchange between each concentration.

-

Data Acquisition (TEA): At each TEA concentration, repeat the voltage protocol from step 4.

-

Data Analysis:

-

Measure the peak or steady-state outward current at a specific voltage step (e.g., +40 mV) for each TEA concentration.

-

Normalize the current at each TEA concentration to the control current (I/Imax).

-

Plot the normalized current against the logarithm of the TEA concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

To assess voltage dependence, plot the fractional block ((Icontrol - ITEA) / Icontrol) as a function of voltage for a given TEA concentration.

-

Caption: Workflow for a whole-cell patch-clamp experiment.

nAChR Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of TEA for a specific nAChR subtype using a competitive binding assay.

Objective: To determine the Ki of TEA by measuring its ability to compete with a high-affinity radioligand for binding to nAChRs.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) or from a tissue rich in the receptor.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A high-affinity nAChR ligand, such as [3H]-Epibatidine.

-

Non-specific Binding Agent: A high concentration of a known nAChR agonist or antagonist (e.g., 100 µM Nicotine) to define non-specific binding.

-

Tetraethylammonium Chloride Hydrate (TEA): A range of concentrations for the competition curve.

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each data point:

-

Total Binding: Cell membranes + Binding Buffer + [3H]-Epibatidine.

-

Non-specific Binding: Cell membranes + Binding Buffer + [3H]-Epibatidine + high concentration of Nicotine.

-

Competition: Cell membranes + Binding Buffer + [3H]-Epibatidine + varying concentrations of TEA.

-

-

Incubation: Incubate the reactions at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each TEA concentration, calculate the percentage of specific binding relative to the control (no TEA).

-

Plot the percentage of specific binding against the logarithm of the TEA concentration.

-

Fit the resulting competition curve using a one-site fit model to determine the IC50 of TEA.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The mechanism of action of this compound is predominantly characterized by its role as a non-selective ion channel blocker. While its most prominent effect is the blockade of a wide variety of potassium channels, leading to significant alterations in cellular excitability, its interactions with nicotinic acetylcholine receptors and other ion channels contribute to its complex pharmacological profile. Understanding these multifaceted interactions is critical for its application as a research tool and for the development of more selective ion channel modulators in drug discovery. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for professionals in the field.

References

- 1. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction of tetraethylammonium with the open and closed conformations of the acetylcholine receptor ionic channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Crystal Structure of Tetraethylammonium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystal structure of tetraethylammonium (B1195904) chloride (TEACl) and its hydrated forms. This document details the experimental protocols for its preparation and the intricate three-dimensional arrangements of its crystalline states, presenting quantitative data in clearly structured tables and visualizing complex processes through detailed diagrams.

Synthesis of Tetraethylammonium Chloride Hydrate (B1144303)

Tetraethylammonium chloride is synthesized via the alkylation of triethylamine (B128534) with ethyl chloride.[1] The reaction proceeds as a nucleophilic substitution, where the nitrogen atom of the triethylamine attacks the electrophilic carbon of the ethyl chloride, forming the quaternary ammonium (B1175870) salt. The presence of water during the synthesis and purification process leads to the formation of stable hydrates, most commonly the monohydrate and tetrahydrate.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of quaternary ammonium salts.

Materials:

-

Triethylamine (Et₃N)

-

Ethyl chloride (EtCl)

-

Acetonitrile (CH₃CN)

-

Deionized water

Procedure:

-

In a high-pressure reaction vessel, combine triethylamine and acetonitrile.

-

Cool the mixture and introduce ethyl chloride.

-

Pressurize the vessel with an inert gas, such as nitrogen.

-

Heat the reaction mixture with stirring. The reaction can be carried out at temperatures ranging from 100-140°C for several hours.

-

After the reaction is complete, cool the vessel to room temperature, which will induce crystallization of the product.

-

Separate the crystalline product from the mother liquor by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity tetraethylammonium chloride hydrate crystals.

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

-

Prepare a saturated solution of this compound in deionized water or a mixed solvent system like ethanol/water.

-

Transfer the solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, controlled temperature.

-

Monitor the container over several days to weeks for the formation of well-defined, prismatic crystals.

Synthesis Workflow

Caption: Workflow for the synthesis and single-crystal growth of this compound.

Crystal Structure of Tetraethylammonium Chloride Hydrates

Tetraethylammonium chloride is known to form at least two stable hydrates: a monohydrate (TEACl·H₂O) and a tetrahydrate (TEACl·4H₂O). The crystal structures of both have been determined by single-crystal X-ray diffraction.

Tetraethylammonium Chloride Monohydrate (TEACl·H₂O)

The crystal structure of tetraethylammonium chloride monohydrate has been determined, revealing the arrangement of the tetraethylammonium cations, chloride anions, and water molecules.[1] The structure is stabilized by a network of hydrogen bonds.

Tetraethylammonium Chloride Tetrahydrate (TEACl·4H₂O)

The tetrahydrate crystallizes in the orthorhombic space group Ccca.[2] The structure is characterized by an anionic host lattice formed by the linkage of (H₂O)₄Cl⁻ tetrahedra through hydrogen bonds. This network creates two open linear channel systems that accommodate the ordered tetraethylammonium cations.[2]

Crystallographic Data

The following tables summarize the crystallographic data for the anhydrous, monohydrated, and tetrahydrated forms of tetraethylammonium chloride.

Table 1: Crystallographic Data for Tetraethylammonium Chloride and its Hydrates

| Parameter | Anhydrous TEACl | TEACl Monohydrate | TEACl Tetrahydrate |

| Crystal System | Monoclinic | - | Orthorhombic |

| Space Group | P12₁/n1 | - | Ccca |

| a (Å) | 11.8207(2) | - | 18.97(1) |

| b (Å) | 20.4092(4) | - | 23.03(1) |

| c (Å) | 12.4290(1) | - | 13.33(1) |

| α (°) | 90 | - | 90 |

| β (°) | 108.173(3) | - | 90 |

| γ (°) | 90 | - | 90 |

| Volume (ų) | 2849.0 | - | 5824 |

| Z | 12 | - | 16 |

Data for the monohydrate is not fully available in the initial search results.

Crystal Structure Analysis Workflow

Caption: A logical workflow for the determination of a crystal structure using X-ray diffraction.

Concluding Remarks

This guide provides a detailed overview of the synthesis and crystal structure of this compound. The provided experimental protocols offer a foundation for the laboratory preparation and crystallization of this compound. The crystallographic data, presented in a comparative table, highlights the structural variations between the anhydrous and hydrated forms. The visualizations of the synthesis workflow and crystal structure analysis process aim to provide a clear and concise understanding of these complex procedures. Further research to fully characterize the monohydrate's crystal structure would be beneficial for a complete understanding of the hydration behavior of tetraethylammonium chloride.

References

An In-depth Technical Guide on the Solubility of Tetraethylammonium Chloride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of tetraethylammonium (B1195904) chloride (TEAC) hydrate (B1144303) in various organic solvents. Tetraethylammonium chloride, a quaternary ammonium (B1175870) salt, sees wide application in pharmacological research as a potassium channel blocker and in organic synthesis as a phase-transfer catalyst. Its solubility is a critical parameter for these applications, influencing bioavailability in drug formulations and reaction kinetics in chemical syntheses. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of its mechanisms of action.

Quantitative Solubility Data

The solubility of tetraethylammonium chloride and its hydrate in a range of organic solvents is summarized below. The data has been aggregated from various sources and presented for comparative analysis. It is important to note that the hydration state of the salt can significantly impact its solubility.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Methanol | CH₃OH | 100 mg/mL | Not Specified | Clear, colorless solution.[1][2] |

| Ethanol | C₂H₅OH | ≥16.5 mg/mL | Not Specified | - |

| Chloroform | CHCl₃ | 8.2 g/100 g | 20 | -[3] |

| Acetone | C₃H₆O | Very Soluble | Not Specified | Freely soluble.[3][4] |

| Acetonitrile | C₂H₃N | Soluble | Not Specified | While specific quantitative data for TEAC hydrate is not readily available, studies on the solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures indicate solubility.[5] |

| Dimethylformamide (DMF) | C₃H₇NO | No Data Found | - | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble | Not Specified | DMSO is a powerful solvent for a wide range of organic and inorganic compounds.[6] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like tetraethylammonium chloride hydrate, which is hygroscopic, requires precise and controlled experimental procedures. The gravimetric method is a common and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Principle: An excess of the solute is dissolved in a known mass of the solvent to create a saturated solution. The concentration of the solute in the saturated solution is then determined by gravimetrically measuring the mass of the solute remaining after the evaporation of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., methanol, ethanol)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Temperature probe

-

Syringe with a suitable filter (e.g., PTFE for organic solvents)

-

Pre-weighed evaporation dish or vial

-

Drying oven or vacuum desiccator

-

Glassware (flasks, beakers)

Procedure:

-

Preparation of the Saturated Solution:

-

Accurately weigh a suitable amount of the organic solvent into a sealable flask.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[7][8]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter. This step should be performed quickly to avoid any temperature changes that could affect the solubility.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish.[7][8]

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent from the solution. This can be done by gentle heating in a fume hood or using a rotary evaporator. For hygroscopic materials, it is crucial to perform the final drying in a vacuum oven or a desiccator over a suitable drying agent to a constant weight.[7][8]

-

After complete evaporation of the solvent, cool the dish containing the dried solute in a desiccator to room temperature.

-

Weigh the dish with the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[7][8]

-

-

Calculation:

-

Mass of the empty evaporation dish = M₁

-

Mass of the dish + saturated solution = M₂

-

Mass of the dish + dried solute = M₃

-

Mass of the solute = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility ( g/100 g of solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

-

Visualizations of Mechanisms of Action

Phase-Transfer Catalysis

Tetraethylammonium chloride is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[9][10] The tetraethylammonium cation (Q⁺) forms an ion pair with the reactant anion in the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

Caption: Mechanism of Phase-Transfer Catalysis with TEAC.

Blockade of Potassium Channels

In a biological context, the tetraethylammonium (TEA⁺) ion is known to block potassium (K⁺) channels.[11] It enters the channel pore and physically occludes the pathway for K⁺ ions, thereby inhibiting ion conduction. This action is crucial in many physiological and pharmacological studies.[12][13][14]

Caption: Blockade of a Potassium Channel by Tetraethylammonium Ion.

References

- 1. 56-34-8 CAS MSDS (Tetraethylammonium Chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Tetraethylammonium chloride for electrochemical analysis, = 99.0 56-34-8 [sigmaaldrich.com]

- 3. tetraethylammonium chloride [chemister.ru]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. biomedres.us [biomedres.us]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 14. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Tetraethylammonium Chloride Hydrate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tetraethylammonium (B1195904) chloride (TEAC) hydrate (B1144303) in aqueous solutions. Tetraethylammonium chloride, a quaternary ammonium (B1175870) salt, is utilized in various pharmacological and physiological studies, as well as in chemical synthesis. Understanding its stability profile in aqueous formulations is critical for ensuring the accuracy and reproducibility of research and for the development of stable pharmaceutical products. This document details the known stability of TEAC under various conditions, outlines potential degradation pathways, and provides protocols for assessing its stability.

Introduction

Tetraethylammonium chloride (TEAC) is a hygroscopic, colorless crystalline solid that is highly soluble in water[1]. It exists in hydrated forms, with the monohydrate and tetrahydrate being well-characterized. In aqueous solutions, the stability of the tetraethylammonium cation is a key consideration for its use in research and pharmaceutical applications. This guide summarizes the available data on the stability of TEAC in aqueous environments, focusing on the effects of temperature and pH.

Physicochemical Properties

A summary of the relevant physicochemical properties of tetraethylammonium chloride is presented in Table 1.

Table 1: Physicochemical Properties of Tetraethylammonium Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀ClN | [2] |

| Molecular Weight | 165.7 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Highly soluble | [1] |

| pH of 10% Solution | 6.48 | [4] |

| Melting Point | >300 °C (decomposes) | [3] |

Stability Profile of Tetraethylammonium Chloride in Aqueous Solution

The stability of the tetraethylammonium cation in aqueous solution is influenced by factors such as temperature and pH.

Thermal Stability

Tetraethylammonium chloride exhibits good thermal stability in aqueous solutions under neutral to acidic conditions. A study on a 10% aqueous solution of TEAC demonstrated that the pH of the solution remained unchanged after heating at 95°C for 28 hours, indicating no significant degradation under these conditions[4].

In the solid state, TEAC is reported to decompose at temperatures above 230°C[3]. Thermal decomposition studies of tetraethylammonium in a zeolite matrix have shown that it degrades into triethylamine (B128534) and ethylene, which is consistent with a Hofmann elimination pathway[5].

pH Stability

The stability of TEAC in aqueous solution is pH-dependent. While stable in neutral and acidic conditions, quaternary ammonium salts can undergo degradation in highly basic (alkaline) environments, particularly at elevated temperatures[6].

The primary degradation pathway under basic conditions is the Hofmann elimination . This reaction involves the abstraction of a β-hydrogen by a hydroxide (B78521) ion, leading to the formation of a tertiary amine (triethylamine) and an alkene (ethene)[5][7][8][9][10].

Figure 1: Hofmann Elimination of Tetraethylammonium Cation

Caption: Predicted degradation of tetraethylammonium via Hofmann elimination.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of TEAC in aqueous solutions. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method should be able to separate and quantify TEAC from its potential degradation products and any other components in the sample matrix.

Table 2: General HPLC Parameters for Tetraethylammonium Chloride Analysis

| Parameter | Recommended Conditions | Reference(s) |

| Column | Reversed-phase C18 or mixed-mode (e.g., Newcrom AH) | [11] |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water with a buffer (e.g., ammonium formate) | [11] |

| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) | [11] |

| Flow Rate | Typically 1.0 mL/min | [11] |

| Injection Volume | 1-20 µL | [11] |

Note: Method parameters should be optimized and validated for the specific application.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Workflow for a Forced Degradation Study of TEAC in Aqueous Solution:

Caption: Workflow for a forced degradation study of TEAC.

Detailed Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of TEAC hydrate in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and sample at appropriate time intervals.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C) and sample at appropriate time intervals. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature and protect from light. Sample at appropriate time intervals.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven. Sample at appropriate time intervals.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be stored in the dark.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Data Evaluation: Evaluate the chromatograms for any new peaks corresponding to degradation products. Determine the percentage of degradation of TEAC. If possible, identify the structure of the degradation products using techniques like mass spectrometry.

Summary of Stability Data

While extensive quantitative kinetic data for TEAC degradation in aqueous solution is not widely published, the available information suggests good stability under typical laboratory and pharmaceutical formulation conditions. A study involving a forced degradation of a product containing TEAC demonstrated that sample, standard, and mobile-phase solutions were stable for up to seven days[1].

Table 3: Summary of Tetraethylammonium Chloride Aqueous Solution Stability

| Condition | Observation | Conclusion | Reference(s) |

| Neutral pH, Room Temperature | Generally considered stable. Solution stability confirmed for at least 7 days. | High stability. Suitable for routine use and storage. | [1],[12],[13],[2] |

| Neutral pH, Elevated Temperature (95°C) | No change in pH of a 10% solution after 28 hours. | Good thermal stability in neutral aqueous solution. | [4] |

| Acidic pH | Expected to be stable. | Suitable for use in acidic formulations. | [6] |

| Alkaline pH, Elevated Temperature | Potential for Hofmann elimination to form triethylamine and ethene. | Caution should be exercised. Stability should be experimentally verified for specific conditions. | [7],[8],[9],[5],[10],[6] |

Conclusion

This compound is a stable compound in aqueous solutions under acidic to neutral pH conditions and at ambient to moderately elevated temperatures. The primary degradation pathway of concern is the Hofmann elimination, which can occur under strongly basic conditions, especially when heated. For applications requiring the use of TEAC in aqueous solutions, particularly in pharmaceutical formulations, it is imperative to conduct stability studies using a validated stability-indicating analytical method to ensure product quality and efficacy throughout its shelf life. The experimental protocols and information provided in this guide serve as a valuable resource for researchers and professionals in designing and executing such studies.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Phase equilibrium measurement and modeling approach to quaternary ammonium salts with and without monoethylene glycol f… [ouci.dntb.gov.ua]

- 3. Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acid ammonium oxalate: Topics by Science.gov [science.gov]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Tetraethylammonium Chloride Hydrate: A Technical Guide to its Application as a Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely recognized as a non-selective blocker of potassium (K+) channels.[1] Its ability to physically occlude the ion conduction pathway has made it an invaluable pharmacological tool for decades, enabling the isolation and characterization of potassium currents in a vast array of cell types. This guide provides an in-depth overview of TEA's mechanism of action, its inhibitory constants against various K+ channel subtypes, detailed experimental protocols for its use, and a summary of its safety profile.

Chemical and Physical Properties

Tetraethylammonium (TEA) chloride hydrate (B1144303) is a white, solid, hygroscopic compound that readily absorbs moisture from the air.[2] It is soluble in aqueous solutions, a property essential for its use in physiological buffers.

Key Properties:

-

Synonyms: Etamon Chloride, TEAC[2]

-

Molecular Formula: C8H20ClN·xH2O

-

CAS Number: 56-34-8 (anhydrous)[2]

-

Appearance: White solid[2]

-

Hazards: Irritant to skin, eyes, and respiratory tract.[2][3]

Mechanism of Action

TEA blocks potassium channels by physically entering and occluding the ion conduction pore.[4][5] This "open channel block" mechanism requires the channel to be in an open state for TEA to access its binding site.[6] Structural and functional studies suggest that TEA, being similar in size to a hydrated potassium ion, binds within the channel's pore, typically near the selectivity filter, thereby preventing the flow of K+ ions.[5][7]

Some studies propose the existence of two distinct binding sites for TEA:

-

Pore-blocking Site: Located within the ion conduction pathway, responsible for the primary channel blockade.[4]

-

Regulatory Site: An external site that, when bound by TEA, modifies the channel's kinetic behavior, such as the probability of the channel being in an open state.[4]

The blockade is voltage-dependent, meaning the efficacy of the block can be influenced by the transmembrane voltage.[5][8]

Quantitative Data: Inhibitory Potency of TEA

The inhibitory potency of TEA, typically expressed as the half-maximal inhibitory concentration (IC50), varies significantly among different potassium channel subtypes. This differential sensitivity can be exploited to pharmacologically dissect the contribution of specific channels to a physiological response.

| Channel Subtype | IC50 Value (mM) | Cell Type / System | Application | Citation |

| Kv2.1 | ~5.0 | Not Specified | External | [6][9] |

| Kv2.1 | ~0.2 | Not Specified | Internal | [6][9] |

| Fast K+ Channel | 0.05 - 0.08 | Lymnaea Neurons | Not Specified | [4] |

| Slow K+ Channel (30 pS) | 8 - 50 | Lymnaea Neurons | Not Specified | [4] |

| Slow K+ Channel (20 pS) | 4 - 12 | Lymnaea Neurons | Not Specified | [4] |

| KCNQ1 | 5.0 | CHO Cells | Not Specified | [10] |

| KCNQ2 | 0.3 | CHO Cells | Not Specified | [10] |

| KCNQ3 | >30 | CHO Cells | Not Specified | [10] |

| KCNQ4 | 3.0 | CHO Cells | Not Specified | [10] |

| KCNQ2/KCNQ3 Heteromer | 3.8 | CHO Cells | Not Specified | [10] |

| Kcv | 0.098 (at -60 mV) | Lipid Bilayer | cis (Internal) | [11] |

| Kcv | 13 (at 60 mV) | Lipid Bilayer | trans (External) | [11] |

Signaling Pathways and Experimental Workflows

Potassium Channel Gating and TEA Blockade

Voltage-gated potassium channels transition between closed, open, and inactivated states in response to changes in membrane potential. TEA acts as a pore blocker, primarily when the channel is in the open conformation.

Caption: K+ channel states and interaction with TEA pore blocker.

Experimental Workflow: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel activity and the effects of blockers like TEA.[12] The whole-cell configuration allows for the measurement of macroscopic currents from the entire cell membrane.[13][14]

Caption: Workflow for a whole-cell patch-clamp experiment.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording

This protocol provides a generalized procedure for measuring K+ currents and their inhibition by TEA using the whole-cell patch-clamp technique.[13][15]

1. Solution Preparation:

-

External (Bath) Solution (Example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (Example for K+ currents): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.[13]

-

TEA Stock Solution: Prepare a high concentration stock solution (e.g., 1 M) of TEA chloride in deionized water. This can be diluted into the external or internal solution to achieve the desired final concentration.

2. Cell Preparation:

-

Use a cell line stably expressing the potassium channel of interest (e.g., HEK-293 or CHO cells) or primary cultured neurons.[12]

-

Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.

3. Pipette Fabrication:

-

Pull micropipettes from borosilicate glass capillaries using a micropipette puller.

-

Fire-polish the pipette tips to a resistance of 3-6 MΩ when filled with the internal solution.[16]

4. Recording Procedure:

-

Mount the coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fill a micropipette with the internal solution (with or without internal TEA) and mount it on the headstage of the patch-clamp amplifier.

-

Apply positive pressure to the pipette and lower it into the bath.[15]

-

Approach a target cell and gently press the pipette tip against the cell membrane.

-

Release the positive pressure and apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.[13]

-

Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[15]

-

Switch the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -80 mV) where most voltage-gated channels are closed.

-

Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.

-

After recording stable baseline currents, perfuse the bath with an external solution containing the desired concentration of TEA.

-

Record currents again in the presence of TEA to observe the blocking effect. Repeat with multiple concentrations to generate a dose-response curve.

5. Data Analysis:

-

Measure the peak current amplitude at a specific voltage step before and after TEA application.

-

Calculate the percentage of current inhibition for each TEA concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol: Thallium Flux Assay for High-Throughput Screening

For screening large compound libraries, a fluorescence-based thallium flux assay can be used as a primary screen for K+ channel blockers.[12]

1. Cell Preparation:

-

Plate a stable cell line expressing the target K+ channel in a 96- or 384-well microplate.[12]

2. Dye Loading:

-

Incubate the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

3. Compound Application:

-

Add test compounds, including TEA as a positive control, to the wells and incubate for a specified period.

4. Thallium Stimulation and Measurement:

-

Use a fluorometric imaging plate reader (FLIPR) to measure baseline fluorescence.

-

Inject a stimulus buffer containing thallium (Tl+) into the wells. Tl+ enters the cells through open K+ channels, causing an increase in fluorescence.[12]

-

Continue to monitor fluorescence intensity.

5. Data Analysis:

-

Compounds that block the K+ channel will inhibit Tl+ influx, resulting in a reduced fluorescence signal compared to untreated control wells. The degree of inhibition can be quantified to identify potential blockers.

Safety and Handling

Tetraethylammonium chloride hydrate is classified as an irritant.[2]

-

Health Hazards: Causes irritation to the eyes, skin, and respiratory system.[2][3] Ingestion may lead to gastrointestinal irritation.[2]

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18] Avoid generating dust.[2]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[2] For skin contact, wash off with soap and water.[17] If inhaled, move to fresh air.[2] Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] The material is hygroscopic.[2]

Conclusion

Tetraethylammonium chloride remains a cornerstone pharmacological agent in the study of potassium channel physiology and pharmacology. Its mechanism as a pore blocker, while non-selective, is well-characterized, making it an effective tool for functionally isolating K+ currents. The differential sensitivity of various K+ channel subtypes to TEA allows for their partial discrimination in native tissues. By employing robust techniques such as patch-clamp electrophysiology, researchers can continue to leverage TEA to elucidate the complex roles of potassium channels in health and disease. Proper understanding of its application, inhibitory characteristics, and safety precautions is essential for its effective and safe use in the laboratory.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. [Mechanism of blocking K+-channels with tetraethylammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

- 9. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 10. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. benchchem.com [benchchem.com]

- 13. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Pharmacological Effects of Tetraethylammonium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely recognized for its role as a non-selective blocker of potassium (K+) channels.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological effects of TEA chloride hydrate (B1144303), its mechanism of action, and its applications in experimental research. The document details its impact on various cellular processes, summarizes quantitative data from key studies, and provides established experimental protocols. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its use in a laboratory setting.

Core Pharmacological Effects and Mechanism of Action

Tetraethylammonium chloride's primary pharmacological effect is the non-selective blockade of potassium channels.[1][2][4] This action is fundamental to its diverse physiological effects, as K+ channels are crucial in setting the resting membrane potential, repolarizing the cell membrane after action potentials, and regulating neuronal excitability and muscle contraction.[5][6]

TEA is thought to block open K+ channels by binding to sites within the ion conduction pathway, effectively occluding the pore and preventing the efflux of K+ ions.[2][7] It can interact with binding sites on both the internal and external faces of the channel, with varying affinities for different K+ channel subtypes.[7] This blockade of K+ channels leads to membrane depolarization, an increase in membrane resistance, and alterations in cellular excitability.[5]

Beyond its well-established role as a K+ channel blocker, TEA has been shown to block autonomic ganglia, nicotinic acetylcholine (B1216132) receptors, and calcium-activated potassium channels.[8][9] It also serves as a substrate for organic cation transporters (OCTs).[1] More recent research has also highlighted its potential antitumor properties, demonstrating an ability to inhibit proliferation and induce apoptosis in glioma cells.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative effects of Tetraethylammonium chloride across various experimental models.

| Cell Type/Tissue | Effect | Concentration | Reference |

| C6 and 9L glioma cells | Inhibition of proliferation | 0.2-60 mM | [1] |

| C6 and 9L glioma cells | Significant increase in apoptosis | 40 mM | [1] |

| Rat colon and rectum | Increased amplitude and frequency of contractility | 1 mM, 3 mM, and 5 mM | [1] |

| Rabbit main pulmonary artery | Membrane depolarization | 10-100 mM | [5] |

| Rabbit main pulmonary artery | Increased membrane resistance | 10 and 30 mM | [5] |

| Human airway smooth muscle cells | Depolarization | Not specified | [10] |

| Squid giant axons | Irreversible decrease of potassium current (in absence of external K+) | 20 mM | [6] |

| Virus-encoded Kcv channel | IC50 for cis TEA inhibition | 0.098 ± 0.02 mM at -60 mV | [11] |

| Virus-encoded Kcv channel | IC50 for cis TEA inhibition | 0.41 ± 0.03 mM at 60 mV | [11] |

| Virus-encoded Kcv channel | IC50 for trans TEA inhibition | 47 ± 11 mM at -60 mV | [11] |

| Virus-encoded Kcv channel | IC50 for trans TEA inhibition | 13 ± 2 mM at 60 mV | [11] |

Experimental Protocols

In Vitro Cell-Based Assays (Glioma Cells)

This protocol is based on studies investigating the anti-proliferative and apoptotic effects of TEA on glioma cells.[1]

-

Cell Culture: C6 and 9L glioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Prepare a stock solution of Tetraethylammonium chloride in a suitable solvent (e.g., sterile water or DMSO).[3][10] Treat cells with varying concentrations of TEA (e.g., 0.2-60 mM) for different time periods (e.g., 24-72 hours).[1]

-

Proliferation Assay: Cell proliferation can be assessed using standard methods such as MTT or BrdU incorporation assays.

-

Apoptosis Assay: Apoptosis can be quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins such as Bax and Bcl-2.[1]

Electrophysiology (Patch Clamp)

This protocol is a general guide for investigating the effects of TEA on ion channels in isolated cells, such as neurons or muscle cells.[3][12]

-

Cell Preparation: Isolate and prepare cells for patch-clamp recording.

-

Pipette Solution (Intracellular): A typical intracellular solution may contain (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES. The pH is adjusted to 7.4 with KOH.[3]

-

External Solution (Extracellular): A standard external solution can be an artificial cerebrospinal fluid (ACSF) containing (in mM): 120 NaCl, 2.5 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.[12]

-

Recording: Establish a whole-cell patch-clamp configuration.

-

TEA Application: Perfuse the cells with the external solution containing the desired concentration of Tetraethylammonium chloride. To isolate specific currents, other channel blockers like 4-aminopyridine (B3432731) (4-AP) or tetrodotoxin (B1210768) (TTX) may be included.[12]

-

Data Acquisition: Record changes in membrane potential and ion currents in response to TEA application.

Ex Vivo Tissue Studies (Smooth Muscle Contractility)

This protocol is adapted from studies on the effects of TEA on smooth muscle contractility in tissues like the colon or pulmonary artery.[1][5]

-

Tissue Preparation: Dissect and prepare tissue strips (e.g., longitudinal or circular muscle from the colon) and mount them in an organ bath.

-

Bathing Solution: The organ bath should contain a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) continuously gassed with 95% O2 and 5% CO2 at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Treatment: Add Tetraethylammonium chloride to the organ bath at desired concentrations (e.g., 1-15 mM).[1]

-

Measurement of Contraction: Record changes in isometric tension using a force-displacement transducer.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TEA-Induced Apoptosis in Glioma Cells

Caption: TEA-induced apoptosis signaling cascade in glioma cells.

General Experimental Workflow for In Vitro Cell-Based Assays

Caption: Workflow for in vitro cell-based pharmacological screening.

Logical Relationship of TEA's Effect on Neuronal Excitability

Caption: Mechanism of TEA-induced increase in neuronal excitability.

Conclusion

Tetraethylammonium chloride hydrate remains a valuable pharmacological tool for the study of potassium channel function and its role in cellular physiology and pathophysiology. Its non-selective nature provides a broad means to investigate the consequences of K+ channel inhibition in a variety of experimental systems. This guide has provided a detailed overview of its pharmacological effects, quantitative data, and experimental protocols to aid researchers in their study design and execution. The visualized pathways and workflows offer a clear and concise understanding of its mechanism and application. As research continues, a deeper understanding of the nuanced effects of TEA on different K+ channel subtypes and its potential therapeutic applications will undoubtedly emerge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetraethylammonium chloride | CAS:56-34-8 | K+ channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Tetraethylammonium chloride | K+ channel Blocker | Hello Bio [hellobio.com]

- 5. Effects of tetraethylammonium chloride on contractile, membrane and cable properties of rabbit artery muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 9. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetraethylammonium chloride | Potassium Channel | TargetMol [targetmol.com]

- 11. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Tetraethylammonium Chloride Hydrate in Neuroscience Research: A Technical Guide

Abstract

Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely utilized in neuroscience research as a non-selective blocker of potassium (K+) channels.[1][2] Its ability to inhibit K+ currents allows for the targeted study of various physiological processes, including neuronal excitability, action potential dynamics, and neurotransmitter release.[3][4][5] This guide provides an in-depth overview of the mechanism of action of TEA, its diverse applications in neuroscience, quantitative data on its efficacy, detailed experimental protocols, and essential safety information. It is intended for researchers, scientists, and drug development professionals seeking to employ TEA as a tool to investigate the function of the nervous system.

Introduction

Tetraethylammonium (TEA) chloride is a foundational pharmacological tool in the field of neurophysiology.[1] As a small organic cation, it effectively occludes the pore of various potassium channels, thereby blocking the flow of potassium ions across the cell membrane.[6][7] This blockade of K+ conductance has profound effects on the electrical properties of neurons. Historically, the application of TEA was instrumental in dissecting the ionic currents that underlie the action potential. Today, it remains an indispensable compound for isolating and characterizing other ion channel currents and for studying the physiological roles of K+ channels in both health and disease. This guide focuses on the hydrated form of TEA chloride, which is a hygroscopic, colorless, crystalline solid readily soluble in aqueous solutions for experimental use.[1]

Mechanism of Action

TEA is a well-characterized non-specific blocker of potassium channels, though its potency can vary significantly between different channel subtypes.[2][6] It is thought to block open K+ channels by physically occluding the ion conduction pathway.[8] TEA can bind to sites both on the external and internal faces of the channel, with differing affinities.[6][8]

-

Pore Blockade: The primary mechanism of action is the physical blockage of the K+ channel pore.[9] Being a quaternary ammonium ion, TEA is of a similar size to a hydrated potassium ion and can enter the channel pore, where it binds and prevents the passage of K+ ions.[10]

-

Binding Sites: Structural and functional studies have identified two main binding sites for TEA: an external site at the outer mouth of the pore and an internal site within the pore, accessible from the cytoplasm.[8][9] The affinity of TEA for these sites differs among various K+ channel families.[8] For instance, for Kv2.1 channels, the IC50 for internal application is around 0.2 mM, while for external application, it is approximately 5 mM.[6]

-

Consequences of Blockade: By inhibiting the repolarizing K+ current, TEA application leads to a prolongation of the action potential duration.[11][12] This extended depolarization can have several downstream effects, including enhanced neurotransmitter release and increased neuronal excitability.[3][5]

Applications in Neuroscience Research

The ability of TEA to modulate neuronal activity makes it a versatile tool for a wide range of neuroscience investigations.

-

Studying Neuronal Excitability: By blocking K+ channels responsible for repolarization, TEA prolongs the action potential, increases neuronal input resistance, and can induce bursting activity in neurons.[3][12] This allows researchers to study the mechanisms underlying neuronal firing patterns and hyperexcitability. For example, intracellular injections of TEA into hippocampal CA1 neurons lead to significant spike broadening.[3]

-

Investigating Neurotransmitter Release: The prolongation of the action potential caused by TEA leads to a greater influx of calcium through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters at the synapse.[4][5] This property is exploited to study synaptic transmission and plasticity.

-

Epilepsy Models: Application of TEA can induce epileptiform activity in brain slices, providing an in vitro model to study the mechanisms of epilepsy.[13] The patterns of these discharges can be age-dependent, offering insights into the development of seizure disorders.[13]

-

Isolating Other Currents: In electrophysiological experiments, TEA is frequently used to block K+ currents to allow for the isolation and study of other ionic currents, such as sodium or calcium currents.[14]

Quantitative Data

The inhibitory potency of TEA varies across different types of potassium channels. The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures for TEA on various channels.

Table 1: IC50 Values of TEA for Voltage-Gated Potassium (Kv) Channels

| Channel Subtype | IC50 (External Application) | IC50 (Internal Application) | Reference(s) |

| Kv2.1 | ~5 mM | ~0.2 mM | [6] |

| KCNQ1 | 5.0 mM | - | [15] |

| KCNQ2 | 0.3 mM | - | [15] |

| KCNQ3 | >30 mM | - | [15] |

| KCNQ4 | 3.0 mM | - | [15] |

| KCNQ2 + KCNQ3 | 3.8 mM | - | [15] |

| Kcv (cis) | 0.098 ± 0.02 mM (at -60 mV) | - | [16] |

| Kcv (trans) | 47 ± 11 mM (at -60 mV) | - | [16] |

Table 2: Apparent Blocking/Dissociation Constants (Kd) of TEA

| Channel Type | Preparation | Apparent Kd | Reference(s) |

| Fast K+ channels | Neurons | 0.05-0.08 mM | [9] |

| Slow K+ channels (30 pS) | Neurons | 8-50 mM | [9] |

| Slow K+ channels (20 pS) | Neurons | 4-12 mM | [9] |

| Inactivating K+ channels | Human T Lymphocytes | 12 mM | [17] |

Table 3: Effects of TEA on Neuronal Properties

| Preparation | TEA Concentration | Effect | Reference(s) |

| Hamster SCN Neurons | 1 mM - 40 mM | Increased IA inactivation time constant from 4.9 ms (B15284909) to 9.8 ms | [14] |

| Rat Hippocampal Neurons | 30 mM | Reached steady-state inhibition of IKD within 10 ms | [18] |

| Lizard Myelinated Axons | 1-10 mM | Dose-dependent depolarization, prolonged action potential | [12] |

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is a primary technique for studying the effects of TEA on ion channels. Below is a generalized protocol for whole-cell voltage-clamp recording from cultured neurons or acute brain slices.

Solutions and Reagents:

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2–5% CO2 to maintain a pH of 7.4.[19]

-

Internal Pipette Solution (for K+ currents): (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH.[19] To block K+ currents and isolate other currents, CsCl or K-gluconate can be substituted for KCl.[20]

-

Tetraethylammonium Chloride (TEA) Stock Solution: Prepare a high concentration stock solution (e.g., 1 M in deionized water) that can be diluted to the final desired concentration in ACSF.

Protocol Steps:

-

Preparation: Prepare acute brain slices or cultured cells and allow them to recover in continuously oxygenated ACSF for at least 1 hour at room temperature.[19]

-

Transfer to Recording Chamber: Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 1-2 ml/min.[19]

-

Pipette Preparation: Pull glass microelectrodes to a resistance of 3-8 MΩ. Fill the pipette with the internal solution, ensuring no air bubbles are present.[19]

-

Obtaining a Seal: Under visual control, approach a neuron with the recording pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[19]

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Recording Baseline Activity: In voltage-clamp mode, apply a voltage protocol to elicit K+ currents. Record stable baseline currents for several minutes.

-

TEA Application: Switch the perfusion to ACSF containing the desired concentration of TEA.[20]

-

Recording Effects: Record the changes in the K+ currents in the presence of TEA. The inhibitory action of externally applied TEA is typically rapid, reaching a steady state within milliseconds to seconds.[18]

-

Washout: Switch the perfusion back to control ACSF to wash out the TEA and observe the reversibility of the block.

Safety and Handling

Tetraethylammonium chloride hydrate (B1144303) is irritating to the eyes, respiratory system, and skin.[21][22] Proper personal protective equipment (PPE) should always be used when handling this compound.

-

Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[21][23]

-

Personal Protective Equipment:

-

Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed.[21][22]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Protect from moisture.[21]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[21]

-

Skin: Flush skin with plenty of water for at least 15 minutes.[21]

-

Inhalation: Move to fresh air immediately.[21]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[21]

-

Seek medical attention if irritation or other symptoms develop or persist.[21][22]

Conclusion

Tetraethylammonium chloride hydrate remains a cornerstone tool in neuroscience research due to its reliable and well-characterized ability to block potassium channels. Its application has been critical in advancing our understanding of fundamental neuronal processes, from the generation of single action potentials to complex network activities like those seen in epilepsy. While its non-selective nature requires careful experimental design and interpretation, the wealth of quantitative data available and established protocols make it an accessible and powerful agent for probing the intricate roles of potassium channels in the nervous system. Adherence to proper safety protocols is essential when utilizing this compound in a laboratory setting.

References

- 1. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. Tetraethylammonium chloride (TEA), non-selective K+ channel blocker (CAS 56-34-8) | Abcam [abcam.com]

- 3. Effects of TEA on hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The actions of tetraethylammonium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 7. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Mechanism of blocking K+-channels with tetraethylammonium] [pubmed.ncbi.nlm.nih.gov]

- 10. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of tetraethylammonium during twitch and tetanic stimulation of the phrenic nerve diaphragm preparation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of tetraethylammonium on the depolarizing after-potential and passive properties of lizard myelinated axons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetraethylammonium-induced epileptiform activity in young and adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Research Portal [iro.uiowa.edu]

- 19. Patch Clamp Protocol [labome.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

The Pivotal Role of Tetraethylammonium Chloride Hydrate in Advancing Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – Tetraethylammonium (B1195904) chloride hydrate (B1144303) (TEAC), a quaternary ammonium (B1175870) salt, has emerged as a versatile and powerful reagent in the field of organic synthesis. This technical guide provides an in-depth exploration of its core applications, offering researchers, scientists, and drug development professionals a comprehensive resource on its utility as a phase-transfer catalyst and supporting electrolyte. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective implementation in the laboratory.

Introduction to Tetraethylammonium Chloride Hydrate

This compound, with the chemical formula (C₂H₅)₄NCl·xH₂O, is a white to off-white crystalline solid.[1] It is highly soluble in water and polar organic solvents. Its structure, comprising a central nitrogen atom bonded to four ethyl groups, results in a positively charged tetraethylammonium cation, which is key to its function in organic reactions.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₂₀ClN (anhydrous) |

| Molecular Weight | 165.70 g/mol (anhydrous) |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 39°C |

| Solubility | Soluble in methanol |

Core Applications in Organic Synthesis

This compound's primary roles in organic synthesis are as a phase-transfer catalyst and a supporting electrolyte in electrochemical reactions.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[2][3] TEAC acts as a catalyst by transporting a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs.[2][3] This significantly increases reaction rates, improves yields, and often allows for milder reaction conditions.[2][3]

Mechanism of Phase-Transfer Catalysis:

The tetraethylammonium cation forms an ion pair with the reactant anion in the aqueous phase. This ion pair is sufficiently lipophilic to diffuse across the phase boundary into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired transformation. After the reaction, the tetraethylammonium cation pairs with the leaving group and returns to the aqueous phase to repeat the catalytic cycle.

Key Applications as a Phase-Transfer Catalyst:

-

Alkylation Reactions: TEAC is widely used to catalyze the alkylation of various substrates, including active methylene (B1212753) compounds, anilines, and carbazoles.[4][5]

-

Synthesis of Ethers and Esters: It facilitates Williamson ether synthesis and esterification reactions by transferring alkoxide or carboxylate anions into the organic phase.

-

Cyanation Reactions: TEAC can be employed to introduce a cyano group into organic molecules.

Supporting Electrolyte in Electrochemistry

In electrochemical reactions, TEAC serves as a supporting electrolyte, increasing the conductivity of the solution.[3] Its ions are electrochemically inert within a wide potential window, ensuring that they do not interfere with the desired redox processes.

Experimental Protocols

The following sections provide detailed experimental protocols for key organic transformations utilizing this compound.

N-Alkylation of Carbazole (B46965)

The N-alkylation of carbazole is a crucial step in the synthesis of various organic materials and pharmaceuticals.

Experimental Protocol:

-

Reaction Setup: In a stainless steel high-pressure autoclave, add carbazole (1.0 mol), a 40% aqueous sodium hydroxide (B78521) solution (400g), benzene (B151609) (167g), and tetraethylammonium chloride (8g).

-

Inert Atmosphere: Seal the autoclave and purge with nitrogen gas at least three times.

-

Addition of Alkylating Agent: Introduce chloroethane (B1197429) (1.7 mol) into the sealed autoclave.

-

Reaction Conditions: Slowly heat the mixture to 100°C. The pressure will rise to approximately 0.38 MPa. Maintain the reaction at this temperature with stirring for 8 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Separate the aqueous layer.

-

Purification: Distill the organic layer to recover the benzene solvent. Neutralize the residue with a 10% sulfuric acid solution until a neutral pH is achieved. Cool the mixture to induce crystallization of the N-ethylcarbazole product. Filter and dry the product. A yield of 97.7% with a purity of 96.3% can be expected.[4]

Gem-Dialkylation of Fluorene (B118485)

General Experimental Protocol (Adaptable for Fluorene):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the active methylene compound (e.g., fluorene, 1.0 eq.), this compound (0.05-0.1 eq.), and a solid base such as anhydrous potassium carbonate (2.0-4.0 eq.).

-

Solvent: Add an aprotic solvent like toluene (B28343) (5-10 mL per mmol of substrate). For solvent-free conditions, this step can be omitted.

-

Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes.

-

Addition of Alkylating Agent: Add the alkyl halide (2.2-3.0 eq. for dialkylation) to the reaction mixture.

-